An In-depth Technical Guide to 3,5-Difluorobenzenesulfonyl Chloride: Chemical Properties and Applications
An In-depth Technical Guide to 3,5-Difluorobenzenesulfonyl Chloride: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-difluorobenzenesulfonyl chloride. This key intermediate is of significant interest in medicinal chemistry and organic synthesis, primarily due to its role as a precursor for a wide range of sulfonamides and other functionalized molecules.
Core Chemical and Physical Properties
3,5-Difluorobenzenesulfonyl chloride is a solid at room temperature, appearing as a tan or orange crystalline powder.[1][2] Its chemical structure is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a sulfonyl chloride group at the 1 position.[1] This substitution pattern significantly influences its reactivity.[1]
| Property | Value |
| Molecular Formula | C₆H₃ClF₂O₂S[1][3] |
| Molecular Weight | 212.60 g/mol [2][3][4][5][6] |
| Melting Point | 57-59 °C[1][2] |
| Boiling Point | 231.9 °C at 760 mmHg (predicted)[2] |
| Density | 1.6 ± 0.1 g/cm³[2] |
| Appearance | Tan or orange solid/crystalline powder[1][2] |
| CAS Number | 210532-25-5[3][4][5][6][7] |
| Topological Polar Surface Area | 42.5 Ų[1][3] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of 3,5-difluorobenzenesulfonyl chloride is expected to show strong absorption bands characteristic of the sulfonyl chloride group. Asymmetric stretching vibrations are typically observed around 1375 cm⁻¹, while symmetric stretching appears near 1185 cm⁻¹.[1]
Mass Spectrometry (MS): In mass spectrometry, 3,5-difluorobenzenesulfonyl chloride exhibits a molecular ion peak at a mass-to-charge ratio (m/z) of 212, which corresponds to its molecular weight.[1] The presence of the chlorine-37 isotope also results in a characteristic isotope pattern with a peak at m/z 214.[1]
Chemical Reactivity and Applications
The primary application of 3,5-difluorobenzenesulfonyl chloride in research and development is as a sulfonylating agent.[1] It readily reacts with primary and secondary amines to form the corresponding N-substituted 3,5-difluorobenzenesulfonamides.[1] This reactivity is central to its use in the synthesis of novel therapeutic agents, as sulfonamides are a well-established class of compounds with diverse biological activities.[1]
Beyond sulfonamide synthesis, this compound is also utilized in:
-
Protecting Group Chemistry: The sulfonyl group can serve as a protecting group for amines during multi-step organic syntheses.[1]
-
Materials Science: It is a precursor for synthesizing functionalized polymers, such as poly(arylene ether)s.[4]
-
Regioselective Reactions: It has been used for the regioselective monosulfonation of carbohydrates like methyl-α-D-glucopyranoside.[4][7]
The general reaction for the synthesis of sulfonamides is depicted below:
Caption: Synthesis of sulfonamides from 3,5-difluorobenzenesulfonyl chloride.
Experimental Protocols
Synthesis of 3,5-Difluorobenzenesulfonyl Chloride
The most common laboratory-scale synthesis involves the direct sulfonation of 1,3-difluorobenzene with chlorosulfonic acid.[1]
Methodology:
-
1,3-Difluorobenzene is slowly added to an excess of chlorosulfonic acid while maintaining the temperature between 0-40°C.
-
The reaction mixture is stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).
-
The mixture is then carefully poured onto ice, causing the product to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
General Protocol for Sulfonamide Synthesis
The following is a generalized procedure for the reaction of 3,5-difluorobenzenesulfonyl chloride with an amine.
Materials:
-
3,5-Difluorobenzenesulfonyl chloride
-
Amine of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine)
Methodology:
-
Dissolve the amine in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Add 3,5-difluorobenzenesulfonyl chloride portion-wise to the stirred solution at room temperature or 0°C, depending on the reactivity of the amine.[2]
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-12 hours), monitoring its progress by TLC.[2]
-
Upon completion, quench the reaction by adding water.[2]
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).[2]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.[2]
Caption: A typical workflow for the synthesis and purification of sulfonamides.
Safety and Handling
3,5-Difluorobenzenesulfonyl chloride is a corrosive and hazardous compound that requires careful handling.[1][2]
-
Hazards: It causes severe skin burns and eye damage.[1][3] The fumes can also irritate the respiratory system.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]
-
Storage: Store in a cool, dry place under an inert atmosphere, as it is sensitive to moisture.[8]
-
Spills and Disposal: In case of a spill, avoid creating dust.[8] Use personal protective equipment during cleanup.[8] Dispose of the chemical and its container in accordance with local regulations.[8] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8][9]
References
- 1. Buy 3,5-Difluorobenzenesulfonyl chloride | 210532-25-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 3,5-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2774058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 3,5-Difluorobenzenesulfonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 3,5-DIFLUOROBENZENESULFONYL CHLORIDE | 210532-25-5 [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
